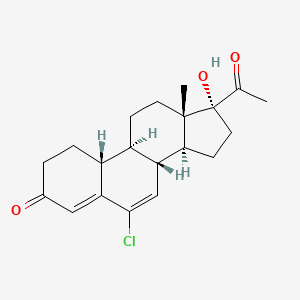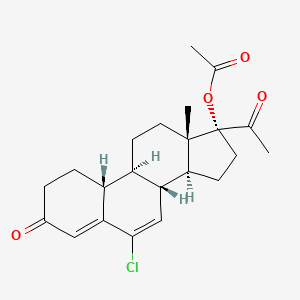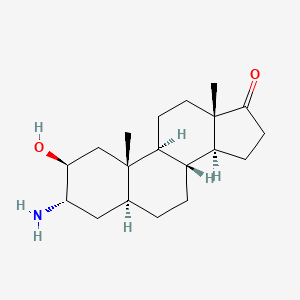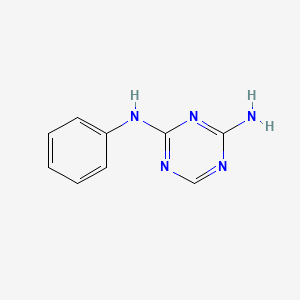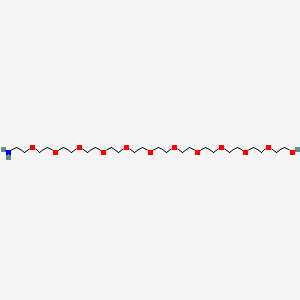
氨基-PEG12-醇
描述
Amino-PEG12-alcohol, also known as 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontan-1-ol, 35-amino-, is a polyethylene glycol (PEG) derivative containing an amino group and a hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. Its molecular formula is C24H51NO12, and it has a molecular weight of 545.66 g/mol .
科学研究应用
Amino-PEG12-alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system.
Biology: The compound is employed in bioconjugation reactions to attach biomolecules to surfaces, enabling the study of protein interactions and cellular processes.
Medicine: Amino-PEG12-alcohol is used in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs. It is also involved in the development of targeted therapies and diagnostic tools.
Industry: The compound is utilized in the production of polymer-drug conjugates, enhancing the stability and controlled release of pharmaceutical compounds .
作用机制
Target of Action
Amino-PEG12-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of Amino-PEG12-alcohol, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Amino-PEG12-alcohol acts as a bridge in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The key biochemical pathway involved in the action of Amino-PEG12-alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, Amino-PEG12-alcohol enables their recognition and degradation by the proteasome .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The primary result of the action of Amino-PEG12-alcohol is the degradation of specific target proteins . By enabling the ubiquitination and subsequent degradation of these proteins, Amino-PEG12-alcohol can alter cellular processes that depend on these proteins .
Action Environment
The action of Amino-PEG12-alcohol is likely to be influenced by various environmental factors within the cell. For example, the availability and activity of the E3 ligase and the proteasome could affect the efficacy of PROTACs containing Amino-PEG12-alcohol . Additionally, factors that affect the stability of the PROTAC, such as pH and temperature, could also influence its action
生化分析
Biochemical Properties
Amino-PEG12-alcohol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. The amino group of Amino-PEG12-alcohol reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), forming stable amide bonds. This interaction is crucial for the conjugation of Amino-PEG12-alcohol to proteins, peptides, and other biomolecules, enhancing their solubility and stability . The hydroxyl group of Amino-PEG12-alcohol allows for further chemical modifications, making it a versatile tool in biochemical research .
Cellular Effects
Amino-PEG12-alcohol influences various cellular processes by modifying proteins and peptides. The PEGylation process, which involves the attachment of Amino-PEG12-alcohol to proteins, enhances their solubility and stability, reduces immunogenicity, and prolongs their serum half-life. This modification can impact cell signaling pathways, gene expression, and cellular metabolism by altering the interactions of proteins with other cellular components .
Molecular Mechanism
At the molecular level, Amino-PEG12-alcohol exerts its effects through covalent binding interactions with biomolecules. The amino group of Amino-PEG12-alcohol forms stable amide bonds with carboxylic acids and activated NHS esters, while the hydroxyl group allows for further derivatization . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG12-alcohol can change over time due to its stability and degradation. Amino-PEG12-alcohol is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that Amino-PEG12-alcohol can maintain its biochemical properties for extended periods, although some degradation may occur over time .
Dosage Effects in Animal Models
The effects of Amino-PEG12-alcohol vary with different dosages in animal models. At low doses, Amino-PEG12-alcohol can enhance the solubility and stability of proteins without causing adverse effects . At high doses, it may cause toxicity or adverse effects, such as alterations in cellular metabolism and gene expression . Threshold effects have been observed, indicating that the optimal dosage of Amino-PEG12-alcohol is crucial for achieving desired outcomes without causing harm .
Metabolic Pathways
Amino-PEG12-alcohol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by modifying the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways . These interactions can lead to changes in energy production, cellular homeostasis, and overall metabolic function .
Transport and Distribution
Within cells and tissues, Amino-PEG12-alcohol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of Amino-PEG12-alcohol in specific cellular compartments . The compound’s hydrophilic nature allows it to be efficiently transported across cell membranes, enhancing its bioavailability and effectiveness .
Subcellular Localization
Amino-PEG12-alcohol is localized in various subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Amino-PEG12-alcohol interacts with the appropriate biomolecules, enhancing its functional activity and effectiveness .
准备方法
Synthetic Routes and Reaction Conditions: Amino-PEG12-alcohol is typically synthesized through the reaction of polyethylene glycol with an amino group. The process involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Nucleophilic Substitution: The activated polyethylene glycol undergoes nucleophilic substitution with an amine, such as ethylenediamine, to introduce the amino group.
Hydroxyl Group Introduction:
Industrial Production Methods: In industrial settings, the production of Amino-PEG12-alcohol follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions: Amino-PEG12-alcohol undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can react with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and carbonyl compounds (ketones and aldehydes).
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and it can also undergo reduction reactions.
Conjugation Reactions: The compound is often used in bioconjugation reactions to attach biomolecules to surfaces or other molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as carboxylic acids, activated esters, and carbonyl compounds are commonly used. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products Formed:
Nucleophilic Substitution: The major products are amides, esters, and imines.
Oxidation: The products include aldehydes and carboxylic acids.
Reduction: The products are typically alcohols
相似化合物的比较
Amino-PEG24-alcohol: Contains a longer PEG chain, providing greater flexibility and solubility.
Amino-PEG36-alcohol: Even longer PEG chain, used for applications requiring extended reach and solubility.
Amino-PEG6-alcohol: Shorter PEG chain, used for applications requiring less flexibility
Uniqueness of Amino-PEG12-alcohol: Amino-PEG12-alcohol strikes a balance between flexibility and solubility, making it suitable for a wide range of applications. Its moderate chain length provides sufficient reach for bioconjugation while maintaining good solubility in aqueous and organic solvents .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIQEMLLJLGGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


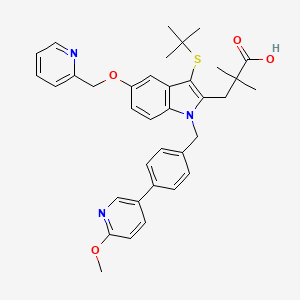
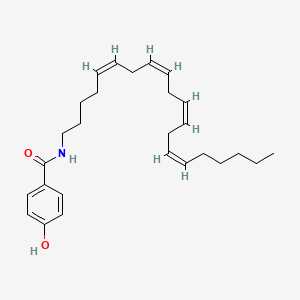
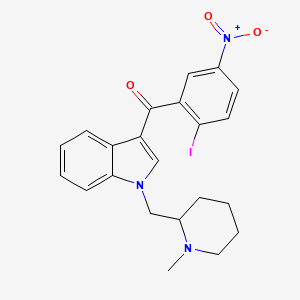
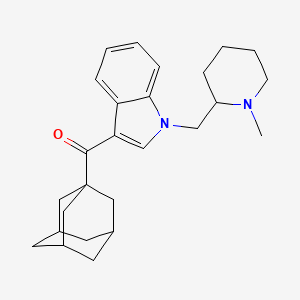
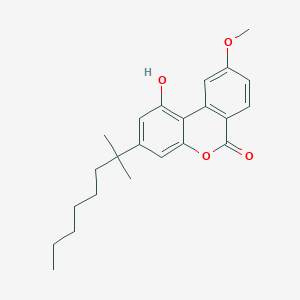
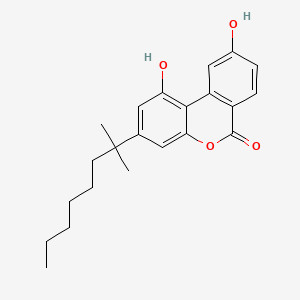
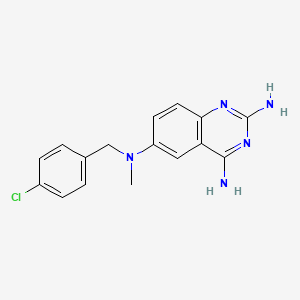
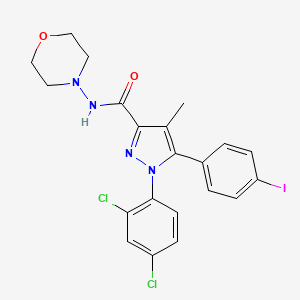
![(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B1664827.png)

